Suberanilic Acid-d5 can be synthesized from deuterated aniline and suberic acid through a series of chemical reactions. It is classified as an aromatic carboxylic acid and is particularly noted for its applications in medicinal chemistry and biochemistry, especially in the development of histone deacetylase inhibitors and other pharmaceuticals .
The synthesis of Suberanilic Acid-d5 typically involves the reaction between deuterated aniline and suberic acid. This process is often facilitated by catalysts under controlled temperature and pressure conditions to maximize yield and purity.
In industrial settings, large-scale synthesis may employ automated reactors utilizing continuous flow techniques for efficiency .
Suberanilic Acid-d5 can participate in various chemical reactions:
Suberanilic Acid-d5 primarily acts as an intermediate in synthesizing labeled histone deacetylase inhibitors. Its mechanism involves:
The compound's stability and reactivity make it suitable for various applications in both academic research and industrial settings .
Suberanilic Acid-d5 has diverse applications:
This compound's unique properties make it invaluable for researchers exploring gene regulation mechanisms and developing new therapeutic agents.
Suberanilic Acid-d5 (C₁₂H₁₀D₅NO₃; CAS# N/A as per search results, though non-deuterated suberanilic acid is referenced) is a deuterated analog of suberanilic acid (octanedioic acid monoanilide), where five hydrogen atoms are replaced with deuterium (²H). This isotopic labeling typically occurs at metabolically vulnerable sites (e.g., aromatic ring or alkyl chain), enhancing molecular stability without altering its primary biochemical function. The C–D bonds exhibit greater bond dissociation energy (~1–1.5 kcal/mol higher) than C–H bonds due to the deuterium kinetic isotope effect (DKIE), which reduces reaction rates at deuterated sites [4]. This modification minimally affects lipophilicity (ΔlogP = -0.006) and pKa but significantly influences vibrational frequencies detectable via NMR and MS [4].
Table 1: Key Physicochemical Properties of Suberanilic Acid-d5 vs. Non-Deuterated Analog
Property | Suberanilic Acid | Suberanilic Acid-d5 |
---|---|---|
Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₀D₅NO₃ |
Isotopic Purity | N/A | ≥95% (typical) |
Key Spectral Shift | N/A | ↑m/z in MS; ↓NMR freq. |
Primary Application | Antimicrobial agent | Metabolic tracer |
Deuterated compounds emerged in the 1960s (e.g., d₂-tyramine, d₃-morphine) but gained traction in pharmaceutical research in the 2010s with the "deuterium switch" strategy. This approach leverages DKIE to improve pharmacokinetics of existing drugs, exemplified by FDA-approved deutetrabenazine (2017) and deucravacitinib (2022) [4]. Suberanilic Acid-d5 builds on this legacy, originating from studies on histone deacetylase inhibitors (HDACi) like vorinostat. It was first synthesized as an inactive analog of vorinostat to serve as a controlled metabolite tracer in NPC1 disease research, where deuterated internal standards are essential for quantifying drug exposure [2] [4]. Advances in asymmetric deuteration (e.g., proline-specific D-enrichment) further enabled its precise synthesis [4].
Suberanilic Acid-d5 is pivotal in three domains:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0